1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone
Overview
Description
1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone is a chemical compound with the molecular formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring.
Preparation Methods
The synthesis of 1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethyl-5-bromopyridine.
Reaction Conditions: The reaction involves the use of sec-butyllithium (sec-BuLi) in diethyl ether (Et2O) at -78°C.
Procedure: The reaction mixture is poured into water, and the aqueous phase is extracted with diethyl ether.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone involves its interaction with specific molecular targets. For instance, it can act as an agonist for certain receptors, modulating their activity and triggering downstream signaling pathways . The trifluoromethyl group enhances its binding affinity and selectivity for these targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone can be compared with other similar compounds, such as:
4’-(Trifluoromethyl)acetophenone: This compound also contains a trifluoromethyl group but is attached to an acetophenone moiety instead of a pyridine ring.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This is a closely related compound with similar structural features and chemical properties.
Properties
IUPAC Name |
1-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)11-4-7-13(18-8-11)10-2-5-12(6-3-10)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQHJICKIWULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.